molecular formula C16H19ClN6 B2477801 N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine CAS No. 393821-93-7

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B2477801
CAS No.: 393821-93-7
M. Wt: 330.82
InChI Key: ORUVPDSOJMKLRQ-UHFFFAOYSA-N
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Description

The compound N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a propane-1,3-diamine moiety, where the terminal amine is N,N-dimethyl. The 4-chlorophenyl group enhances hydrophobicity and may influence receptor binding, while the dimethylpropane-diamine substituent likely modulates solubility and steric interactions.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6/c1-22(2)9-3-8-18-15-14-10-21-23(16(14)20-11-19-15)13-6-4-12(17)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUVPDSOJMKLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, proliferation, and cell survival.

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins. This interaction can lead to changes in the conformation of the proteins, altering their activity and influencing downstream cellular processes.

Biochemical Pathways

The compound affects the cAMP-dependent protein kinase pathway . This pathway is involved in a variety of cellular processes, including the regulation of metabolism, cell growth, and apoptosis. By interacting with key proteins in this pathway, the compound can influence these processes and potentially alter cellular behavior.

Result of Action

After oral dosing, the compound shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo. It also inhibits tumor growth in a breast cancer xenograft model. This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer.

Biological Activity

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C13H17ClN6
  • Molecular Weight : 292.77 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a dimethylated propanediamine moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which can affect cellular proliferation and survival.
  • DNA/RNA Polymerases : By interacting with nucleic acids, it may disrupt replication and transcription processes in pathogens or cancer cells.
  • Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

Antifungal and Antitubercular Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising antifungal and antitubercular properties. For instance, compounds similar to this compound have been tested against various strains of fungi and Mycobacterium tuberculosis. Results indicated significant antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies suggest that pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Study 1: Antifungal Activity Evaluation

In a study published in 2013, researchers synthesized several pyrazole derivatives and tested their antifungal activity against four pathogenic strains. The results indicated that certain compounds exhibited strong antifungal activity, suggesting that modifications to the pyrazolo core could enhance bioactivity .

Study 2: Anticancer Mechanisms

Another study focused on the mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. The researchers found that these compounds could inhibit key enzymes involved in tumor growth. The study concluded that further development could lead to effective anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntifungal ActivityAntitubercular ActivityAnticancer Activity
This compoundModerateHighHigh
Pyrazolo[3,4-d]pyrimidine derivative AHighModerateModerate
Pyrazolo[3,4-d]pyrimidine derivative BLowHighLow

Comparison with Similar Compounds

Substituent Variations at Position 1 and Position 4

The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at positions 1 and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 1 Substituent at Position 4 Molecular Formula Molecular Weight Key Properties
Target Compound 4-Chlorophenyl N,N-Dimethylpropane-1,3-diamine C₁₇H₂₀ClN₆ ~358.84 Inferred improved solubility due to tertiary amine; moderate hydrophobicity from 4-chlorophenyl
N′-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine 5-Chloro-2-methylphenyl N,N-Diethylpropane-1,3-diamine C₁₉H₂₅ClN₆ 372.90 Higher molecular weight (372.90 vs. ~358.84); diethyl groups may reduce solubility compared to dimethyl in target compound.
N'-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide 4-Chlorophenyl 2-Methylbenzohydrazide C₁₉H₁₅ClN₆O 378.82 Hydrazide substituent introduces polarity (O atom) but reduces basicity; higher melting point expected due to rigid structure.
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-(4-chlorophenyl)ethyl 4-Chlorobenzyl C₂₀H₁₆Cl₃N₅ 432.73 Bulky substituent at position 1 reduces conformational flexibility; high yield (75%) and melting point (153–157°C).
N4-(4-Chlorophenyl)-N3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine - (3,4-diamine core) 4-Chlorophenyl and 4-methoxyphenyl C₁₈H₁₅ClN₆O ~378.82 Diamine substituents enhance hydrogen bonding; high melting point (269–271°C) due to crystalline packing .

Impact of Substituents on Physicochemical Properties

  • Solubility : The dimethylpropane-diamine group in the target compound likely improves aqueous solubility compared to diethyl () or hydrazide () analogs due to reduced steric hindrance and increased basicity .
  • Melting Points : Compounds with rigid substituents (e.g., benzohydrazides in ) exhibit higher melting points (>250°C), while flexible alkylamine chains (e.g., and target compound) show lower melting points (<200°C inferred) .
  • Synthetic Yields : The target compound’s synthesis may mirror methods in (reflux with formamide), but yields depend on substituent reactivity. For example, chlorobenzyl derivatives () achieve 75% yields, whereas hydrazides () show lower yields (28–55%) .

Electronic and Steric Effects

  • 4-Chlorophenyl vs. Other Aryl Groups : The electron-withdrawing chlorine atom in the target compound’s 4-chlorophenyl group may enhance electrophilic interactions compared to methoxy or methyl substituents () .
  • Dimethylpropane-diamine vs. In contrast, hydrazides () introduce hydrogen-bonding capacity but lack basicity .

Research Findings and Implications

  • Biological Relevance : While direct biological data for the target compound are unavailable, analogs with similar substituents (e.g., ’s chlorobenzyl derivative) are explored for pharmaceutical applications due to their pyrazolo-pyrimidine core, which is common in kinase inhibitors .
  • Polymorphism : highlights polymorphism in pyrazolo-pyrimidines, suggesting the target compound may exhibit multiple crystalline forms affecting stability and bioavailability .
  • Synthetic Challenges : The propane-diamine chain in the target compound may require protection-deprotection strategies during synthesis, as seen in and for similar amines .

Q & A

Q. Optimization Tips :

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .
  • Solvent polarity (DMF > ethanol) enhances solubility of aromatic intermediates .

How is this compound characterized spectroscopically, and what key NMR/IR signals confirm its structure?

Basic Research Focus
Characterization relies on:

  • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 9.0–12.9 ppm), and dimethylpropane side chains (δ 2.1–3.0 ppm) .
  • IR Spectroscopy : Peaks at 3295–3393 cm⁻¹ (N–H stretch), 1673–1730 cm⁻¹ (C=O), and 2967 cm⁻¹ (aliphatic C–H) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 317–400) and fragmentation patterns validate molecular weight .

Q. Advanced Research Focus

  • Electron-withdrawing groups (e.g., Cl, CF₃): Enhance target binding via hydrophobic interactions and steric effects. For example, 4-chlorophenyl derivatives show higher kinase inhibition than methyl-substituted analogs .
  • Amino side chains : Dimethylpropane-1,3-diamine improves solubility and membrane permeability compared to cyclohexyl or benzyl groups .
  • Heterocyclic substitutions : Pyrazole or furan rings introduce hydrogen-bonding motifs, altering selectivity (e.g., 1-(2-chlorophenyl)-N-(furan-2-ylmethyl) derivatives target inflammatory pathways) .

Q. Methodological Recommendations :

  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of assay conditions .
  • Validate targets via CRISPR knockouts to confirm on-mechanism activity .

What strategies improve pharmacokinetic properties for in vivo studies?

Q. Advanced Research Focus

  • Prodrug design : Esterification of amine groups enhances oral bioavailability (e.g., acetylated derivatives increase AUC by 3×) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers reduce hepatic clearance, extending half-life from 2h to 8h .
  • Metabolic shielding : Introducing deuterium at labile C–H bonds slows CYP450-mediated oxidation .

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Identifies key interactions with ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
  • Molecular dynamics (GROMACS) : Simulates conformational stability over 100 ns, revealing solvent accessibility of dimethylpropane side chains .
  • QSAR models : Correlate substituent hydrophobicity (logP) with IC₅₀ values (R² = 0.89) .

Validation : Co-crystallization with kinases (e.g., PDB 6AY) confirms predicted binding poses .

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